molecular formula C32H42N4 B8242419 (4S,4'S)-4,4'-Dicyclohexyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-4,4'-Dicyclohexyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8242419
M. Wt: 482.7 g/mol
InChI Key: JSQIGIKVMRYVOY-LOYHVIPDSA-N
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Description

(4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two p-tolyl groups attached to a biimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves the following steps:

    Formation of the Biimidazole Core: The biimidazole core can be synthesized through the condensation of appropriate diamines with glyoxal or its derivatives under acidic conditions.

    Introduction of Cyclohexyl and p-Tolyl Groups: The cyclohexyl and p-tolyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or p-tolyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various alkyl halides or aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully reduced biimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.

Biology

In biological research, this compound can be used as a molecular probe to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.

Medicine

Potential medical applications include its use as a scaffold for designing new therapeutic agents. The compound’s structural features can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole: This compound shares a similar biimidazole core but differs in the substituents attached to the core.

    (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole: Another related compound with different alkyl and aryl groups.

Uniqueness

The uniqueness of (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific combination of cyclohexyl and p-tolyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and specific interactions with other molecules.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4/c1-23-13-17-27(18-14-23)35-21-29(25-9-5-3-6-10-25)33-31(35)32-34-30(26-11-7-4-8-12-26)22-36(32)28-19-15-24(2)16-20-28/h13-20,25-26,29-30H,3-12,21-22H2,1-2H3/t29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQIGIKVMRYVOY-LOYHVIPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(N=C2C3=NC(CN3C4=CC=C(C=C4)C)C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=C(C=C4)C)C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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